molecular formula C18H21NO5S B11077116 [4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid

[4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid

Cat. No.: B11077116
M. Wt: 363.4 g/mol
InChI Key: KDLBYDDUMWMHPC-UHFFFAOYSA-N
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Description

2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group, an isopropyl group, and a methoxy group attached to a phenyl ring, making it a versatile molecule in synthetic chemistry.

Preparation Methods

The synthesis of 2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps. One common method includes the sulfonylation of 3-isopropyl-4-methoxyphenylamine followed by coupling with 4-aminophenylacetic acid. The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing phenylacetic acids. 2-(4-{[(3-ISOPROPYL-4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds are:

This compound’s unique structure makes it a valuable molecule for various applications in research and industry.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[4-[(4-methoxy-3-propan-2-ylphenyl)sulfonylamino]phenyl]acetic acid

InChI

InChI=1S/C18H21NO5S/c1-12(2)16-11-15(8-9-17(16)24-3)25(22,23)19-14-6-4-13(5-7-14)10-18(20)21/h4-9,11-12,19H,10H2,1-3H3,(H,20,21)

InChI Key

KDLBYDDUMWMHPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)OC

Origin of Product

United States

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